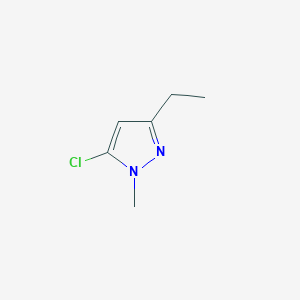

5-氯-3-乙基-1-甲基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-chloro-3-ethyl-1-methyl-1H-pyrazole” is a chemical compound that is an effective synthetic reagent used for the synthesis of antimicrobial and antimicrobial compounds . It is also known as "4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid" .

Synthesis Analysis

The synthesis of “5-chloro-3-ethyl-1-methyl-1H-pyrazole” involves a reaction between 4-chloro-3-methylpyrazole and ethyl bromoacetate in the presence of a base to yield 4-chloro-3-ethyl-1-methylpyrazole. Then, using malodorous acid as a reagent and catalyst, 4-chloro-3-ethyl-1-methylpyrazole reacts with formate to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid .Chemical Reactions Analysis

Pyrazoles, including “5-chloro-3-ethyl-1-methyl-1H-pyrazole”, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Physical And Chemical Properties Analysis

“5-chloro-3-ethyl-1-methyl-1H-pyrazole” appears as colorless to light yellow crystals or crystalline powder. It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water. It is stable under normal temperature and pressure .科学研究应用

Medicinal Chemistry

Pyrazoles, including “5-chloro-3-ethyl-1-methyl-1H-pyrazole”, have a wide range of applications in medicinal chemistry . They have been found to exhibit diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .

Drug Discovery

The pyrazole nucleus is often used as a scaffold in the synthesis of bioactive chemicals . The unique structure of “5-chloro-3-ethyl-1-methyl-1H-pyrazole” could potentially make it a valuable component in the development of new drugs .

Agrochemistry

Pyrazoles are also used in agrochemistry . Given the broad biological activity of pyrazoles, “5-chloro-3-ethyl-1-methyl-1H-pyrazole” could potentially be used in the development of new pesticides or herbicides .

Coordination Chemistry

In coordination chemistry, pyrazoles are often used as ligands . The nitrogen atoms in the pyrazole ring can coordinate to a metal center, forming a complex. “5-chloro-3-ethyl-1-methyl-1H-pyrazole” could potentially be used in this way .

Organometallic Chemistry

Pyrazoles, including “5-chloro-3-ethyl-1-methyl-1H-pyrazole”, can also find applications in organometallic chemistry . They can act as bridging ligands in the formation of organometallic complexes .

Green Synthesis

The synthesis of pyrazole derivatives, including “5-chloro-3-ethyl-1-methyl-1H-pyrazole”, can be achieved through green synthesis methods . These methods are environmentally friendly and could potentially be used to produce “5-chloro-3-ethyl-1-methyl-1H-pyrazole” in a sustainable way .

安全和危害

“5-chloro-3-ethyl-1-methyl-1H-pyrazole” should be treated as an organic compound. When handling it correctly, protective gloves and goggles should be worn. Avoid prolonged or frequent contact with this compound, and avoid inhaling its dust or solution. It should be stored in a sealed container, away from oxidants and strong acids or bases. If skin or eye contact occurs, rinse immediately with plenty of water and seek medical help .

作用机制

Target of Action

Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives may interact with a variety of biological targets.

Mode of Action

It is known that pyrazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes . The exact nature of these interactions would depend on the specific target and the structure of the pyrazole derivative.

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole derivatives, it is likely that this compound could affect multiple pathways .

Pharmacokinetics

The compound’s solubility in polar organic solvents such as chloroform, dichloromethane, and alcohols suggests that it may be well-absorbed and distributed in the body. Its stability under normal temperature and pressure also suggests that it may have a reasonable half-life in the body.

Result of Action

Given the wide range of biological activities exhibited by pyrazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-chloro-3-ethyl-1-methyl-1H-pyrazole. For instance, the compound’s stability under normal temperature and pressure suggests that it may be stable under a variety of environmental conditions.

属性

IUPAC Name |

5-chloro-3-ethyl-1-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-3-5-4-6(7)9(2)8-5/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZMBFVRHGIIGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476274 |

Source

|

| Record name | 5-chloro-3-ethyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29938-63-4 |

Source

|

| Record name | 5-chloro-3-ethyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B1354387.png)